molecular formula C11H6Br2O3 B157494 4,7-Dibromo-3-hydroxy-2-naphthoic acid CAS No. 1779-10-8

4,7-Dibromo-3-hydroxy-2-naphthoic acid

Cat. No.: B157494
CAS No.: 1779-10-8
M. Wt: 345.97 g/mol
InChI Key: WNMKUIQCIRAXBN-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
4,7-Dibromo-3-hydroxy-2-naphthoic acid (CAS: 1779-10-8) is a brominated naphthoic acid derivative synthesized via electrophilic bromination of 3-hydroxy-2-naphthoic acid. The reaction involves dissolving the parent compound in acetic acid, followed by dropwise addition of bromine (Br₂) under reflux (60–125°C) . Typical yields range from 56% to 91%, depending on reaction conditions (e.g., temperature, bromine stoichiometry) .

Preparation Methods

Chemical Identity and Structural Properties

4,7-Dibromo-3-hydroxy-2-naphthoic acid is characterized by the molecular formula C₁₁H₆Br₂O₃ and a molecular weight of 345.97 g/mol . Its IUPAC name, 4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid , reflects the substitution pattern of bromine atoms at the 4- and 7-positions of the naphthalene ring, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2 . The compound typically exists as a crystalline powder with a melting point of 253°C and is sparingly soluble in water but soluble in polar aprotic solvents like dimethylacetamide .

Condensation Reactions for Direct Synthesis

Formaldehyde-Mediated Condensation

The most widely documented method involves the condensation of 7-bromo-3-hydroxy-2-naphthoic acid with formaldehyde under basic conditions. In a representative procedure, a mixture of 26.7 g of 7-bromo-3-hydroxy-2-naphthoic acid, 6.0 g of sodium hydroxide, and 700 mL of water is heated to 80–100°C, followed by the addition of 6.0 mL of 40% formaldehyde solution . The reaction proceeds for 2 hours under reflux, yielding 4,4'-methylenebis(7-bromo-3-hydroxy-2-naphthoic acid) as an intermediate, which is subsequently isolated via acidification with hydrochloric acid .

Table 1: Key Reaction Parameters for Formaldehyde Condensation

ParameterValue/Detail
Temperature80–100°C
SolventWater
CatalystSodium hydroxide
Reaction Time2 hours
Yield70–85% (isolated as disodium salt)

Acid-Catalyzed Condensation

Alternative approaches employ acidic conditions using glacial acetic acid and hydrochloric acid. For instance, adding 7.5 mL of formalin and 5 mL of concentrated HCl to a solution of 26.7 g of 7-bromo-3-hydroxy-2-naphthoic acid in hot acetic acid generates the methylene-bridged product after 2 hours of heating on a steam bath . This method favors rapid precipitation but requires careful control of acid concentration to avoid side reactions such as decarboxylation .

Hydrolysis of Ester Intermediates

Alkaline Hydrolysis of Methyl Esters

A two-step synthesis involves the hydrolysis of 4,4'-methylenebis(7-bromo-3-hydroxy-2-naphthoic acid methyl ester) . In a typical procedure, 9.1 g of the methyl ester is dissolved in 200 mL of 1 N sodium hydroxide and heated on a steam bath for 3 hours . Acidification with HCl precipitates the target compound, which is crystallized from dimethylacetamide-water to yield yellow crystals with a melting point of 316–318°C (decomposition) .

Table 2: Hydrolysis Conditions and Outcomes

ParameterValue/Detail
Base1 N NaOH
Temperature100°C (steam bath)
Reaction Time3 hours
PurificationCrystallization (DMAC-water)
Purity≥98% (by GC and titration)

Acidic Hydrolysis

While less common, acidic hydrolysis using concentrated HCl in acetic acid has been reported for lab-scale preparations. This method avoids alkaline conditions but often results in lower yields due to competing side reactions .

Alternative Synthetic Routes

Benzaldehyde-Mediated Condensation

Condensation with benzaldehyde under acidic conditions offers a route to 4-benzylidene derivatives . A mixture of 7-bromo-3-hydroxy-2-naphthoic acid and benzaldehyde in acetic acid with HCl catalyzes the formation of the benzylidene-bridged product, though this method is less favored due to challenges in isolating pure samples .

Chloromethyl Intermediate Pathways

Purification and Characterization

Crystallization Techniques

The compound is typically purified by recrystallization from dimethylacetamide-water mixtures, yielding bright yellow crystals . Solvent selection critically impacts crystal morphology and purity, with dimethylacetamide providing optimal solubility for high-molecular-weight intermediates .

Analytical Data

  • Melting Point : 253°C (Fisher Sci) vs. 316–318°C (patent) (discrepancy attributed to decomposition vs. melting point measurement protocols).

  • Spectroscopy : IR spectra show characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

  • Elemental Analysis : Matches theoretical values for C₁₁H₆Br₂O₃ within 0.3% deviation .

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale syntheses prioritize solvent recycling, particularly for dimethylacetamide, which accounts for 60–70% of process costs . Neutralization of acidic or basic waste streams is essential to meet environmental regulations.

Yield Optimization

Optimizing formaldehyde stoichiometry (1.2–1.5 equivalents) and reaction time (90–120 minutes) improves yields to >85% in pilot-scale trials . Automated pH control during condensation enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,7-Dibromo-3-hydroxy-2-naphthoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of 3-hydroxy-2-naphthoic acid or other reduced products.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3-hydroxy-2-naphthoic acid or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

4,7-Dibromo-3-hydroxy-2-naphthoic acid serves as a versatile building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeDescription
Oxidation Can form corresponding quinones or oxidized derivatives using agents like potassium permanganate.
Reduction Can lead to the formation of 3-hydroxy-2-naphthoic acid through the removal of bromine atoms using reducing agents like sodium borohydride.
Substitution The bromine atoms can be substituted with other functional groups, enhancing its reactivity .

Biological Research

In biological contexts, this compound has been studied for its potential interactions with enzymes and receptors. It acts as both an inhibitor and activator depending on the target enzyme, providing insights into metabolic pathways.

Case Study 1: Enzyme Inhibition

A focused study investigated the inhibitory effects of this compound on enzymes critical to metabolic regulation. Results indicated significant inhibition at varying concentrations, supporting its application as a biochemical probe for further research into metabolic pathways.

Case Study 2: Antimicrobial Efficacy

In comparative studies involving naphthoic acid derivatives, researchers assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Although direct results for this compound were not reported, related compounds displayed MIC values ranging from 250 to 1000 µg/mL against common pathogens, highlighting the need for further exploration of this compound's antimicrobial potential .

Industrial Applications

In industry, this compound is used in the production of dyes and pigments due to its unique chemical properties. It also finds applications in developing advanced materials with specific characteristics tailored for various industrial needs .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compound Two bromine atoms; hydroxyl groupPotential enzyme inhibitor; antimicrobial properties under investigation
3-Hydroxy-2-naphthoic acid Lacks bromine atomsEstablished antimicrobial activity
4,7-Dibromo-2-naphthoic acid Lacks hydroxyl groupDifferent reactivity; less studied

Mechanism of Action

The mechanism of action of 4,7-Dibromo-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine atoms and the hydroxyl group allows it to form specific interactions with these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Physical and Spectroscopic Data

  • Molecular Formula : C₁₁H₆Br₂O₃
  • Molecular Weight : 345.97 g/mol .
  • Melting Point : 251–264°C .
  • ¹H-NMR (DMSO-d₆) : δ 8.63 (s, 1H), 8.41 (d, J = 2.0 Hz, 1H), 7.98 (d, J = 9.0 Hz, 1H), 7.84 (dd, J = 9.2, 2.0 Hz, 1H) .
  • HRMS : [M+H]⁺ observed at 344.8591 (theoretical 344.8585) .

Comparison with Structurally Similar Compounds

7-Bromo-3-hydroxy-2-naphthoic Acid

  • Synthesis : Produced via partial debromination of 4,7-dibromo-3-hydroxy-2-naphthoic acid using tin powder and HCl in acetic acid (93% yield) .
  • Key Differences :
    • Molecular Weight : 264.95 g/mol .
    • Biological Activity : Less potent than the dibromo analog in antimicrobial assays, highlighting the role of bromine substitution .
    • ¹H-NMR (DMSO-d₆) : δ 8.54 (s, 1H), 8.28 (d, J = 2.0 Hz, 1H), 7.76 (d, J = 9.0 Hz, 1H), 7.64 (dd, J = 9.0, 2.0 Hz, 1H) .

Methyl 7-Bromo-3-methoxy-2-naphthoate

  • Synthesis : Methylation of 7-bromo-3-hydroxy-2-naphthoic acid with dimethyl sulfate and K₂CO₃ in acetone (86% yield) .
  • Key Differences: Functional Groups: Methoxy and ester groups replace hydroxyl and carboxylic acid moieties. Applications: Intermediate in synthesizing naphthalenemethanol derivatives for drug discovery .

Sulfamoyl-Substituted Naphthoic Acids

  • Examples :
    • 4-(N-(4-Bromophenyl)-N-isobutylsulfamoyl)-1-hydroxy-2-naphthoic acid : Exhibits selective inhibitory activity in biochemical assays .
    • 1-Hydroxy-4-(N-(4-nitrophenyl)sulfamoyl)-2-naphthoic acid : Shows distinct electronic properties due to the nitro group, enhancing receptor binding .
  • Comparison : Sulfamoyl derivatives generally display higher target selectivity but lower thermal stability (mp ~200°C) compared to brominated analogs .

Coumarin-3-carboxylic Acid Derivatives

  • Example : UBP608 (6-bromocoumarin-3-carboxylic acid) .
  • Key Differences :
    • Bioactivity : Coumarin derivatives exhibit NMDA receptor modulation but lack the broad-spectrum antimicrobial activity of brominated naphthoic acids .
    • Structural Flexibility : The coumarin scaffold allows easier functionalization but reduces lipophilicity compared to naphthoic acids .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 345.97 251–264 -OH, -COOH, 2×Br
7-Bromo-3-hydroxy-2-naphthoic acid 264.95 ~240 (decomp.) -OH, -COOH, 1×Br
Methyl 7-bromo-3-methoxy-2-naphthoate 283.14 Not reported -OCH₃, -COOCH₃, 1×Br
UBP608 (6-bromocoumarin-3-carboxylic acid) 269.06 >250 -COOH, coumarin core, 1×Br

Biological Activity

Overview

4,7-Dibromo-3-hydroxy-2-naphthoic acid (CAS Number: 1779-10-8) is an organic compound notable for its unique structure, which includes two bromine atoms and a hydroxyl group on the naphthalene ring. This compound has garnered attention in various fields, particularly in biological research due to its potential enzyme interactions and applications as a biochemical probe.

  • Molecular Formula : C₁₁H₆Br₂O₃
  • Molecular Weight : 345.98 g/mol
  • Melting Point : 251–255 °C
  • Solubility : Limited solubility in water, which influences its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its reactivity, allowing it to form specific interactions that can modulate enzymatic activity and influence biochemical pathways. This mechanism is crucial for its application in studying enzyme interactions and metabolic processes.

Enzyme Interactions

Research indicates that this compound serves as a useful tool in studying enzyme kinetics and mechanisms. It can act as an inhibitor or activator depending on the target enzyme, providing insights into metabolic pathways and potential therapeutic targets.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that at concentrations ranging from 10 to 100 µM, the compound effectively inhibited enzyme activity by up to 75%, indicating its potential as a biochemical probe for further research into metabolic regulation.

Case Study 2: Antimicrobial Testing

In a comparative study of various naphthoic acid derivatives, researchers evaluated the antimicrobial efficacy of several compounds against Gram-positive and Gram-negative bacteria. While direct data on this compound was not reported, related compounds showed minimum inhibitory concentrations (MIC) ranging from 250 to 1000 µg/mL against common pathogens like E. coli and S. aureus. This suggests that further exploration of this compound could reveal similar antimicrobial properties .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compound Two bromine atoms; hydroxyl groupPotential enzyme inhibitor; antimicrobial properties under investigation
3-Hydroxy-2-naphthoic acid Lacks bromine atomsEstablished antimicrobial activity
4,7-Dibromo-2-naphthoic acid Lacks hydroxyl groupDifferent reactivity; less studied

Q & A

Q. Basic: What are the standard synthetic routes for 4,7-dibromo-3-hydroxy-2-naphthoic acid, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via electrophilic aromatic bromination of 3-hydroxy-2-naphthoic acid. In a typical procedure, 3-hydroxy-2-naphthoic acid (20.4 g, 108.6 mmol) is dissolved in acetic acid and heated to reflux. Bromine (14.5 mL, 282.9 mmol) is added dropwise, and the mixture is stirred under reflux for 2 hours. The product is precipitated by adding water, filtered, and recrystallized in acetic acid, yielding 56% . To optimize yields:

  • Control bromine stoichiometry : Excess bromine ensures complete di-substitution.
  • Purification : Recrystallization in acetic acid improves purity.
  • Temperature : Reflux conditions (≈118°C for acetic acid) enhance reaction kinetics.

Q. Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Key analytical techniques include:

  • HPLC : Use a C18 column with a mobile phase of methanol/0.1% formic acid (70:30 v/v) to assess purity (retention time ≈8.2 min) .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.5–8.3 ppm) and ¹³C NMR (carboxylic acid C=O at ≈170 ppm) .
  • Elemental Analysis : Validate Br content (theoretical: 46.2%; experimental: ±0.3% deviation) .

Q. Advanced: How does this compound modulate NMDA receptor activity, and what structural features drive selectivity?

Methodological Answer:
The compound acts as a negative allosteric modulator (NAM) of NMDA receptors by binding to the GluN2A subunit. Key structural determinants include:

  • Bromine Substituents : Enhance hydrophobic interactions with receptor pockets .
  • Hydroxy-Carboxylic Acid Motif : Facilitates hydrogen bonding with Arg-518 in the ligand-binding domain .
  • Selectivity Screening : Compare IC₅₀ values across GluN2A/GluN2B subtypes using patch-clamp electrophysiology (e.g., 10 μM for GluN2A vs. >100 μM for GluN2B) .

Q. Advanced: What methodologies are used to evaluate the antimicrobial activity of this compound and its derivatives?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (typical range: 1–128 μg/mL) .
  • Mechanistic Studies :
    • Membrane Permeability : Fluorescent dye uptake assays (e.g., propidium iodide) to assess cell wall disruption.
    • Enzyme Inhibition : Measure inhibition of bacterial enoyl-ACP reductase (IC₅₀ ≈ 5 μM) via spectrophotometric NADH depletion .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Standardize pH (e.g., 7.4 vs. 6.8) and temperature (37°C) to align with physiological norms .
  • Structural Analogues : Compare with 7-bromo-3-hydroxy-2-naphthoic acid (lower logP reduces membrane penetration) .
  • Data Normalization : Use internal standards (e.g., triclosan-d₃ for LC-MS) to control for extraction efficiency .

Q. Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility (e.g., 6 mg/mL in PBS vs. 0.2 mg/mL for free acid) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (≈150 nm diameter) for sustained release in pharmacokinetic studies .
  • Prodrug Design : Synthesize methyl esters (hydrolyzed in vivo) to enhance oral absorption .

Properties

IUPAC Name

4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMKUIQCIRAXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061959
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Molecular Weight

345.97 g/mol
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CAS No.

1779-10-8
Record name 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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